1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol
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Overview
Description
1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol typically involves the following steps:
Allylation of Phenol: The phenol group is allylated using allyl bromide in the presence of a base such as potassium carbonate.
Formation of Phenoxypropanol: The allylated phenol is then reacted with epichlorohydrin to form the phenoxypropanol intermediate.
Piperidine Substitution: The intermediate is reacted with 4-methylpiperidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and cardiovascular disorders.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol: Lacks the allyl group but has similar pharmacological properties.
1-(2-Allyl-phenoxy)-3-(4-ethyl-piperidin-1-yl)-propan-2-ol: Contains an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol is unique due to the presence of both the allyl and methyl groups, which may confer distinct pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C18H27NO2 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C18H27NO2/c1-3-6-16-7-4-5-8-18(16)21-14-17(20)13-19-11-9-15(2)10-12-19/h3-5,7-8,15,17,20H,1,6,9-14H2,2H3 |
InChI Key |
VVKIABHDJLQWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=CC=C2CC=C)O |
Origin of Product |
United States |
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